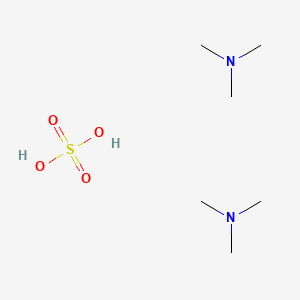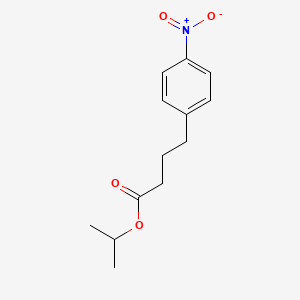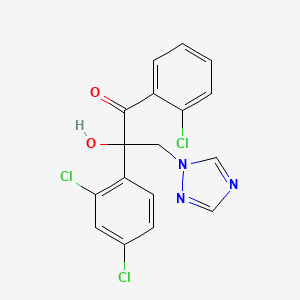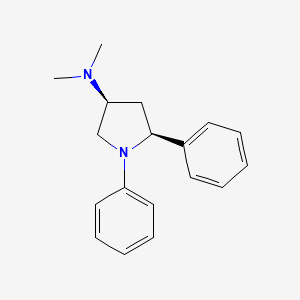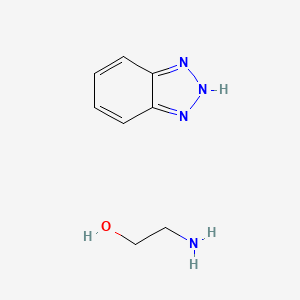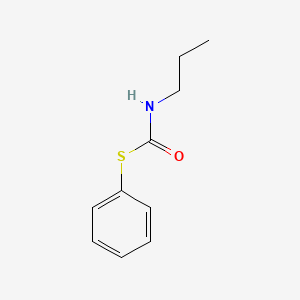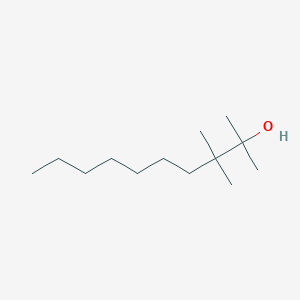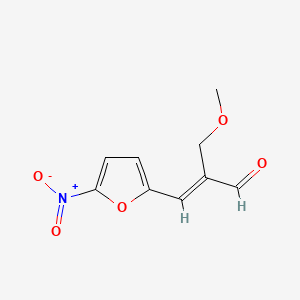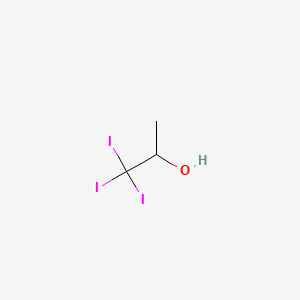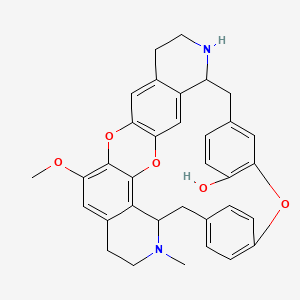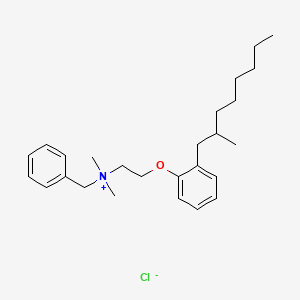
3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine is a chemical compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to an isothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine typically involves the reaction of 1,2-benzisothiazol-3-one with appropriate amines under controlled conditions. One common method involves the use of sodium ethoxide as a base to facilitate the reaction . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a caspase-3 inhibitor, which could be useful in treating diseases involving excessive apoptosis, such as neurodegenerative diseases and certain cancers.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine involves its interaction with specific molecular targets. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby inhibiting the apoptotic pathway . This interaction is crucial for its potential therapeutic effects in preventing cell death in various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisothiazol-3-one: A precursor in the synthesis of 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine, known for its antimicrobial properties.
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4-dimethylphenyl)pyrazol-5-yl) acetamide: Another derivative with significant bioactivity against bacteria and algae.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with caspase-3 effectively. This makes it a promising candidate for therapeutic applications targeting apoptosis-related diseases.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications. Its unique structure and ability to inhibit caspase-3 make it a valuable tool in scientific research and a promising candidate for therapeutic development.
Eigenschaften
CAS-Nummer |
94087-29-3 |
|---|---|
Molekularformel |
C13H18N2OS |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
3-(1,2-benzothiazol-3-yloxy)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C13H18N2OS/c1-10(8-15(2)3)9-16-13-11-6-4-5-7-12(11)17-14-13/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
SHFVVLRIJMFSIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)COC1=NSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


